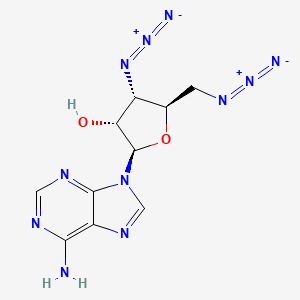
3',5'-Diazido-3',5'-dideoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Diazido-3’,5’-dideoxyadenosine is a chemical compound that belongs to the class of nucleoside analogs It is characterized by the presence of azido groups at the 3’ and 5’ positions of the deoxyribose sugar moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Diazido-3’,5’-dideoxyadenosine typically involves the substitution of hydroxyl groups at the 3’ and 5’ positions of adenosine with azido groups. One common method involves the use of sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydroxyl groups .
Industrial Production Methods
Industrial production of 3’,5’-Diazido-3’,5’-dideoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3’,5’-Diazido-3’,5’-dideoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of palladium catalysts.
Common Reagents and Conditions
Sodium Azide:
Hydrogen and Palladium Catalysts: Used for the reduction of azido groups to amino groups.
Major Products Formed
3’,5’-Diamino-3’,5’-dideoxyadenosine: Formed by the reduction of azido groups to amino groups.
Wissenschaftliche Forschungsanwendungen
3’,5’-Diazido-3’,5’-dideoxyadenosine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of antiviral and anticancer agents.
Molecular Biology: It serves as a building block for the synthesis of modified nucleotides and oligonucleotides used in gene expression studies.
Chemical Biology: It is employed in photoaffinity labeling studies to identify molecular targets of bioactive compounds.
Wirkmechanismus
The mechanism of action of 3’,5’-Diazido-3’,5’-dideoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processesThis property makes it useful in studying molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’,5’-Diamino-3’,5’-dideoxyadenosine
- 3’,5’-Diiodo-3’,5’-dideoxyadenosine
Uniqueness
3’,5’-Diazido-3’,5’-dideoxyadenosine is unique due to the presence of azido groups, which confer distinct reactivity and functionalization potential. This makes it particularly valuable in applications requiring bioorthogonal chemistry and selective labeling .
Eigenschaften
CAS-Nummer |
75252-19-6 |
|---|---|
Molekularformel |
C10H11N11O2 |
Molekulargewicht |
317.27 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-azido-5-(azidomethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11N11O2/c11-8-6-9(15-2-14-8)21(3-16-6)10-7(22)5(18-20-13)4(23-10)1-17-19-12/h2-5,7,10,22H,1H2,(H2,11,14,15)/t4-,5-,7-,10-/m1/s1 |
InChI-Schlüssel |
AEYFAIYHMCCWBR-QYYRPYCUSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN=[N+]=[N-])N=[N+]=[N-])O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])N=[N+]=[N-])O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
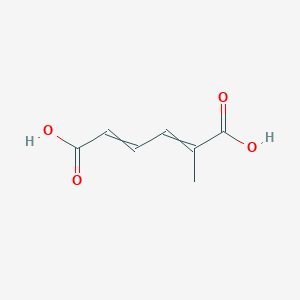
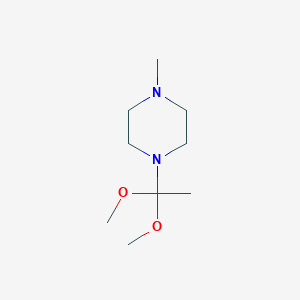
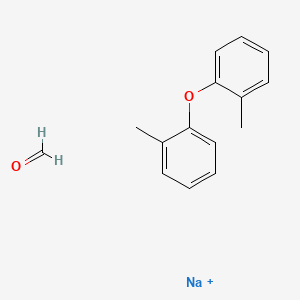
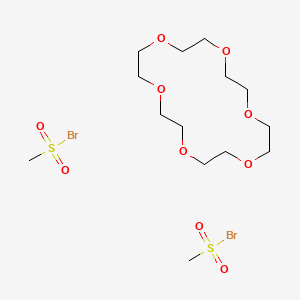
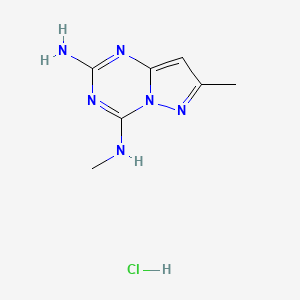
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
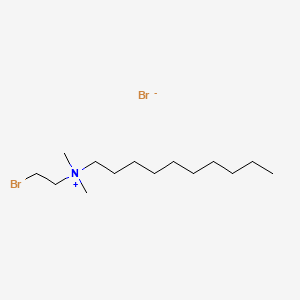
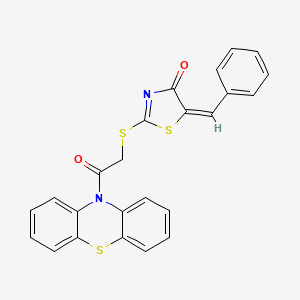
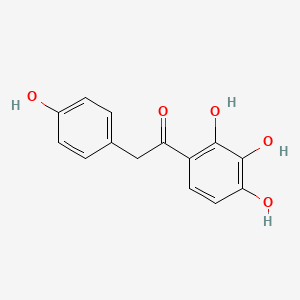
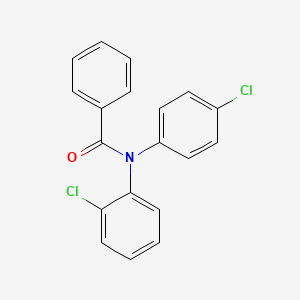

![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
